1,3-Difluoro-2-iodo-5-nitrobenzene

Overview

Description

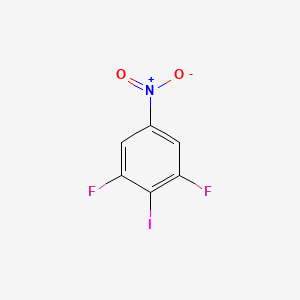

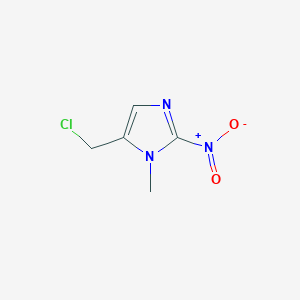

1,3-Difluoro-2-iodo-5-nitrobenzene is a chemical compound with the molecular formula C6H2F2INO2 . It is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 1,3-Difluoro-2-iodo-5-nitrobenzene involves several steps. The exact method of synthesis can vary, but it typically involves the use of precursors such as 2,6-Difluoroaniline and Dimethyldioxirane . The product is then purified and stored at a temperature of 28°C .Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-2-iodo-5-nitrobenzene consists of six carbon atoms, two fluorine atoms, one iodine atom, one nitrogen atom, and two oxygen atoms . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

1,3-Difluoro-2-iodo-5-nitrobenzene has a molecular weight of 284.99 . It is a light-yellow to yellow powder or crystals . The compound is stored at a temperature of 28°C .Scientific Research Applications

Interactions in Nitrobenzene Derivatives

1,3-Difluoro-2-iodo-5-nitrobenzene is closely related to compounds like 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene, which are studied for their crystal packing. These molecules are linked by I...I and NO2...NO2 interactions, with significant attention given to the orientation of NO2 groups and their interactions in the crystal structures (Merz, 2003).

Electron Attachment and Dissociative Processes

Research involving nitrobenzene derivatives, including various fluoronitrobenzenes, focuses on electron transmission spectroscopy and dissociative electron attachment spectroscopy. These studies provide insights into the energies of electron attachment and the formation of negative ions, contributing to our understanding of the electronic structure and reactivity of these compounds (Asfandiarov et al., 2007).

Catalytic Hydrogenation in Pharmaceutical Intermediates

The chemoselective, continuous reduction of iodo-nitroaromatics, including derivatives similar to 1,3-Difluoro-2-iodo-5-nitrobenzene, is a significant area of research. This process is crucial in the synthesis of active pharmaceutical ingredients and poses challenges in terms of selectivity and catalyst deactivation (Baramov et al., 2017).

Computational Studies on Nitrobenzene Photophysics and Photochemistry

Nitrobenzene and its derivatives, including fluorinated versions, are the subject of computational studies. These studies explore the decay paths of the system after UV absorption, providing insights into the photophysical properties and potential applications in fields like photodegradation and organic electronics (Giussani & Worth, 2017).

Nonlinear Optical Applications

Certain iodine and nitrobenzene derivatives, similar to 1,3-Difluoro-2-iodo-5-nitrobenzene, have been studied for their potential in nonlinear optical applications. This research focuses on the growth and characterization of crystals, exploring their structural, thermal, and electrical properties, and their suitability for applications in nonlinear optics (Vijaya Kumar et al., 2016).

Safety and Hazards

1,3-Difluoro-2-iodo-5-nitrobenzene is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

Based on its structural similarity to other nitrobenzene derivatives, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Its molecular weight (28499 g/mol) suggests that it could potentially be absorbed and distributed in the body . The presence of functional groups like nitro, fluoro, and iodo might influence its metabolism and excretion.

Action Environment

Environmental factors such as temperature, pH, and presence of other molecules can influence the action, efficacy, and stability of 1,3-Difluoro-2-iodo-5-nitrobenzene. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures might affect its stability.

properties

IUPAC Name |

1,3-difluoro-2-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFGWHASOYPJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297029 | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Difluoro-2-iodo-5-nitrobenzene | |

CAS RN |

886762-63-6 | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-bromo-2-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3038623.png)

![[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B3038628.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)

![2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3038635.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)